MitoBloCK-11 Target Selectivity: Differential Engagement of Seo1 versus TOM Complex Components
MitoBloCK-11 differentiates itself through its target specificity. It is reported to act through the transport protein Seo1, while explicitly not inhibiting the major TOM complex receptors Tom70 or Tom20 . This contrasts with the broader target profile of MitoBloCK-6, which is a potent inhibitor of Erv1, ALR, and Erv2 within the Mia40 redox pathway, and MitoBloCK-10, which targets Tim44 of the PAM complex to attenuate TIM23-mediated import [1][2].
| Evidence Dimension | Putative Molecular Target and Pathway Selectivity |
|---|---|
| Target Compound Data | Putatively acts via Seo1; does not inhibit Tom70 or Tom20. |
| Comparator Or Baseline | MitoBloCK-6 (inhibits Erv1/ALR/Erv2 with IC50 values of 900 nM, 700 nM, and 1.4 µM, respectively); MitoBloCK-10 (inhibits Tim44 binding to precursor and Hsp70). |
| Quantified Difference | Qualitative difference in molecular target and import pathway (Seo1 vs. Mia40/Erv1 vs. TIM23/PAM complex). |
| Conditions | Based on vendor-reported mechanism of action data for MitoBloCK-11; comparative data from primary literature and vendor datasheets for MitoBloCK-6 and MitoBloCK-10. |
Why This Matters
Procurement of MitoBloCK-11 is essential for studies specifically focused on Seo1-mediated import or PINK1 pathway trafficking, as its distinct target profile ensures experimental results are not confounded by off-target inhibition of other major import pathways.
- [1] Dabir DV, et al. (2013) A small molecule inhibitor of redox-regulated protein translocation into mitochondria. Dev Cell 25(1):81-92. View Source
- [2] Miyata N, et al. (2017) Adaptation of a Genetic Screen Reveals an Inhibitor for Mitochondrial Protein Import Component Tim44. J Biol Chem 292(13):5429-5442. View Source
